molecular formula C21H23N3O4 B11382315 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11382315
M. Wt: 381.4 g/mol
InChI Key: NDRIAMBEQYQVOR-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with a molecular formula of C26H33N3O5. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry. It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it is used in the development of new pharmaceuticals and as a chemical probe in biological studies .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved are often complex and require further research to fully elucidate .

Comparison with Similar Compounds

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O4/c1-3-12-26-17-11-10-16(14-18(17)27-13-4-2)19-20(24-28-23-19)22-21(25)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,24,25)

InChI Key

NDRIAMBEQYQVOR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3)OCCC

Origin of Product

United States

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